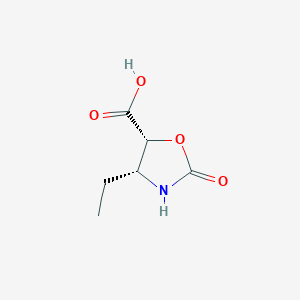
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is a chemical compound characterized by the presence of a benzoyl group substituted with a hydroxymethyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- typically involves the reaction of 4-(hydroxymethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo electrophilic aromatic substitution, further modifying its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the methoxy group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group.
Benzyl alcohol: Lacks the benzoyl group but contains a hydroxymethyl group.
Uniqueness
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
175233-46-2 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-amino-2-(morpholin-4-yl)phenyl]butanamide](/img/structure/B1170814.png)
